molecular formula C11H10N2OS2 B4896027 2-(methylthio)-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

2-(methylthio)-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B4896027
M. Wt: 250.3 g/mol
InChI Key: SJBNLYUGZCBRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as MTTP, is a chemical compound that has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much study. In

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood, but it is believed to involve the modulation of ion channels and the regulation of neurotransmitter release. It has been found to interact with a variety of receptors in the nervous system, including the GABA-A receptor and the NMDA receptor. It has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of cyclooxygenase-2. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(methylthio)-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments is its ability to modulate neurotransmitter release and regulate ion channels, which makes it a useful tool for studying the nervous system. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-(methylthio)-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. One area of interest is the development of new drugs that target the nervous system, using this compound as a starting point. Another area of interest is the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

2-(methylthio)-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-thiophenecarboxaldehyde with methyl thioglycolate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-cyanopyridine and sodium methoxide to yield this compound.

Scientific Research Applications

2-(methylthio)-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.

properties

IUPAC Name

6-methylsulfanyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-15-11-8(6-12)7(5-10(14)13-11)9-3-2-4-16-9/h2-4,7H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBNLYUGZCBRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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